![molecular formula C8H17NO B8186741 trans-2-Aminocyclooctanol](/img/structure/B8186741.png)
trans-2-Aminocyclooctanol
Overview
Description
Trans-2-Aminocyclooctanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Design of α/β/γ-Foldamers : Trans-2-aminocyclobutanecarboxylic acid (a related compound) is used in designing α/β/γ-foldamers that mimic α3 helices and inhibit protein-protein interactions (Grison et al., 2016).
Assay of Urinary Prostaglandin Metabolites : It is used as a reference compound in assays for urinary prostaglandin metabolites (Ward, 1986).
pH-Induced Conformational Switching : Trans-2-aminocyclohexanols (similar to trans-2-aminocyclooctanol) are used for pH-triggered conformational changes in crown ethers and podands (Samoshin et al., 2004).
Synthesis of Alicyclic cis- and trans-1,3-Amino Alcohols : Trans-2-aminomethylcycloalkanols, a class including trans-2-aminocyclooctanol, are versatile synthons for synthesizing these alcohols (Fülöp et al., 1991).
Building Blocks for Helical β2-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, related to trans-2-aminocyclooctanol, is used in constructing β2-peptides (Berkessel et al., 2002).
Ligand in Pd(II) and Pt(II) Complexes : Trans-2-Aminocyclooctanol acts as a flexible donor in Pd(II) and Pt(II) complexes (Tauchman et al., 2014).
Synthesis of Bicyclic cis- and trans-Pyrimidin-4-ones : It reacts with imidates to form these compounds, and its cyclization leads to tetrahydro-4H-3,1-benzoxazines (Bernáth et al., 1985).
Production of Cyclodecanone and Cyclooctanone : In nitrous acid deamination reactions, trans-2-aminocyclooctanol produces these and other compounds (Lilienthal, 1971).
Preparation of Active trans-1,2-Disubstituted Cyclohexanes : Optically active trans-2-aminocyclohexanecarboxylic acids and derivatives are used for this purpose (Nohira et al., 1970).
Formation of Diacyl or Acyl Hydrido Hemiaminal Complexes : Reacts with o-(Diphenylphosphino)benzaldehyde to form these complexes (Garralda et al., 2007).
Synthesis of Protected trans-1,2-Amino Alcohols : Used for synthesizing these alcohols with a high enantiomeric excess (Birrell & Jacobsen, 2013).
12-Helix Folding in Cyclobutane β-Amino Acid Oligomers : Trans-2-aminocyclobutane carboxylic acid oligomers show this folding in solution and solid states (Fernandes et al., 2010).
Use in Asymmetric Catalysis : Racemic 2-aminocyclohexanol derivatives, including trans-2-aminocyclooctanol, are used as ligands in this process (Schiffers et al., 2006).
Synthesis of Enantiomers for Pharmaceuticals : Lipases efficiently synthesize cis- and trans-2-aminocyclopentanol enantiomers, valuable for pharmaceuticals (González‐Sabín et al., 2013).
Other Applications : Trans-2-aminocyclooctanol and related compounds have been explored in various other contexts, including wrinkle treatment, cancer chemotherapy, and solvolysis studies (Hiramoto et al., 2016; Khan et al., 2013; Schneller, 2018).
properties
IUPAC Name |
(1R,2R)-2-aminocyclooctan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJAFYDYPPBLOY-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@H]([C@@H](CC1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclooctanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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